N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
Description
N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide (CAS: 606122-27-4) is a synthetic sulfanyl acetamide derivative featuring a complex heterocyclic scaffold. Its structure integrates a triazoloquinazoline core substituted with methoxy groups at positions 8 and 9, a pyrazole-ethyl moiety at position 2, and a cyclohexyl acetamide group linked via a sulfanyl bridge .
Properties
IUPAC Name |
N-cyclohexyl-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N7O3S/c1-16-12-17(2)32(30-16)11-10-23-29-25-19-13-21(35-3)22(36-4)14-20(19)28-26(33(25)31-23)37-15-24(34)27-18-8-6-5-7-9-18/h12-14,18H,5-11,15H2,1-4H3,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMRTSFAJSDWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5CCCCC5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The triazoloquinazoline core in the target compound confers rigidity and planar aromaticity, which may enhance binding to hydrophobic enzyme pockets compared to simpler triazole or pyrimidine systems .
- The 8,9-dimethoxy groups likely improve solubility relative to non-polar substituents, while the pyrazole-ethyl chain introduces steric bulk that could influence conformational flexibility .
Functional Implications
- The dimethoxy groups could mimic catechol moieties in receptor-binding compounds.
- Stability : The sulfanyl bridge may confer resistance to hydrolysis compared to ester or amide linkages, though this depends on the electronic environment of the triazoloquinazoline core .
Research Findings and Gaps
- Available Data : Structural identification via CAS registry (606122-27-4) and safety documentation exist , but pharmacological or toxicity studies are absent in the provided evidence.
- Comparative Insights : Analogues like 557065-43-7 and carbazole derivatives highlight the importance of heterocyclic diversity in modulating bioactivity. For example, carbazole-containing compounds exhibit anticancer properties, but the target compound’s pyrazole-triazoloquinazoline system may target different pathways.
- Crystallographic Gaps : Etter’s graph set analysis could elucidate hydrogen-bonding networks in the target compound, but experimental data (e.g., XRD) are needed to confirm these interactions.
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